molecular formula C26H28N4O B10771321 (+/-)-Lanabecestat

(+/-)-Lanabecestat

Cat. No.: B10771321
M. Wt: 412.5 g/mol
InChI Key: WKDNQONLGXOZRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(+/-)-Lanabecestat is a small molecule inhibitor of beta-secretase 1 (BACE1), an enzyme involved in the production of beta-amyloid peptides. These peptides aggregate to form plaques, which are a hallmark of Alzheimer’s disease. By inhibiting BACE1, this compound aims to reduce the production of beta-amyloid and potentially slow the progression of Alzheimer’s disease.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-Lanabecestat involves multiple steps, including the formation of key intermediates and their subsequent coupling. The synthetic route typically starts with commercially available starting materials, which undergo a series of reactions such as alkylation, acylation, and cyclization. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality. Purification steps such as crystallization and chromatography are employed to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

(+/-)-Lanabecestat undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to more oxidized states.

    Reduction: Reduction of specific functional groups to achieve the desired chemical structure.

    Substitution: Replacement of functional groups with others to modify the compound’s properties.

Common Reagents and Conditions

Common reagents used in the synthesis and modification of this compound include:

    Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.

    Reducing agents: Such as sodium borohydride and lithium aluminum hydride.

    Substitution reagents: Such as alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions are intermediates that are further processed to yield the final compound, this compound. Each step is carefully monitored to ensure the correct formation of the desired products.

Scientific Research Applications

(+/-)-Lanabecestat has been extensively studied for its potential therapeutic effects in Alzheimer’s disease. Its ability to inhibit BACE1 makes it a promising candidate for reducing beta-amyloid production and slowing disease progression. Research applications include:

    Chemistry: Studying the compound’s chemical properties and reactivity.

    Biology: Investigating its effects on cellular processes and beta-amyloid production.

    Medicine: Clinical trials to assess its efficacy and safety in Alzheimer’s patients.

    Industry: Potential use in the development of new therapeutic agents targeting neurodegenerative diseases.

Mechanism of Action

(+/-)-Lanabecestat exerts its effects by binding to the active site of BACE1, thereby inhibiting its enzymatic activity. This inhibition prevents the cleavage of amyloid precursor protein (APP) into beta-amyloid peptides. The molecular targets include the active site residues of BACE1, and the pathways involved are those related to amyloidogenic processing of APP.

Comparison with Similar Compounds

Similar Compounds

    Verubecestat: Another BACE1 inhibitor with a similar mechanism of action.

    Atabecestat: A BACE1 inhibitor studied for its potential in Alzheimer’s disease.

    Elenbecestat: A BACE1 inhibitor with comparable therapeutic goals.

Uniqueness of (+/-)-Lanabecestat

This compound is unique in its specific binding affinity and selectivity for BACE1, which may result in fewer off-target effects compared to other inhibitors. Its pharmacokinetic properties and safety profile have been optimized for potential therapeutic use in Alzheimer’s disease.

Properties

Molecular Formula

C26H28N4O

Molecular Weight

412.5 g/mol

InChI

InChI=1S/C26H28N4O/c1-4-5-18-12-21(16-28-15-18)19-6-7-20-14-25(10-8-22(31-3)9-11-25)26(23(20)13-19)29-17(2)24(27)30-26/h6-7,12-13,15-16,22H,8-11,14H2,1-3H3,(H2,27,30)

InChI Key

WKDNQONLGXOZRG-UHFFFAOYSA-N

Canonical SMILES

CC#CC1=CC(=CN=C1)C2=CC3=C(CC4(C35N=C(C(=N5)N)C)CCC(CC4)OC)C=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.